5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid
Overview
Description
5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Piperine derivatives, including structures related to 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid, have been studied for their potential as corrosion inhibitors on iron surfaces. Research by Belghiti et al. (2018) employed Density Functional Theory (DFT) and Monte Carlo dynamics to study the interaction of Piperine derivatives with iron. The study found that certain complexes exhibited high corrosion inhibition efficiency, suggesting that derivatives of this compound might also have applications in protecting metal surfaces from corrosion Belghiti et al., 2018.
Synthesis of Piperidine
Tsuchiya et al. (2018) investigated the vapor-phase synthesis of piperidine, a structural component of this compound, over various oxide catalysts. The study found that SiO2 catalyzed the selective production of piperidine, highlighting the compound's relevance in synthesizing related chemical structures Tsuchiya et al., 2018.
Antiviral Activity
A compound structurally similar to this compound was explored for its antiviral activity against human rhinovirus 3C protease. Patick et al. (2005) discovered that Compound 1, an irreversible inhibitor of HRV 3C protease, exhibited potent antiviral activity in cell-based assays and was safe and well-tolerated in human subjects, suggesting potential antiviral applications for related compounds Patick et al., 2005.
Antimicrobial and Antioxidant Activities
Harini et al. (2012) synthesized novel vanillin derived piperidin-4-one oxime esters and evaluated their antioxidant and antimicrobial activities. The study found that certain compounds exhibited potent activities, suggesting that derivatives of this compound could also possess similar biological properties Harini et al., 2012.
Mechanism of Action
Target of Action
A structurally similar compound, 5-cyano-furan-2-carboxylic acid [5-hydroxymethyl-2- (4-methyl-piperidin-1-yl)-phenyl]-amide, targets theMacrophage colony-stimulating factor 1 receptor (CSF-1R or FMS) . This receptor plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages .
Mode of Action
The structurally similar compound mentioned above is known to inhibit csf-1r . Inhibition of this receptor can potentially modulate immune responses and have implications in various diseases, including cancer .
Biochemical Pathways
The inhibition of csf-1r can affect various signaling pathways involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
The structurally similar compound was optimized to improve pharmacokinetic and pharmacodynamic properties . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
The inhibition of csf-1r can potentially modulate immune responses and affect the survival, proliferation, and differentiation of monocytes and macrophages .
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9-5-7-12(8-6-9)10(13)3-2-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFCXAYSDLBXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353776 | |
Record name | 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-10-4 | |
Record name | 4-Methyl-δ-oxo-1-piperidinepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436087-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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